molecular formula C17H14Cl3NO3 B12019012 4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

Cat. No.: B12019012
M. Wt: 386.7 g/mol
InChI Key: KPCANYALCGIKNX-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C17H14Cl3NO3 and a molecular weight of 386.665 g/mol . This compound is characterized by the presence of a benzamide group substituted with a 4-methyl group and a 2,2,2-trichloro-1-(4-formylphenoxy)ethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-methyl-N-[2,2,2-trichloro-1-(4-carboxyphenoxy)ethyl]benzamide.

    Reduction: 4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenoxy)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trichloromethyl group can also participate in various chemical reactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is unique due to the presence of the formyl group, which allows for specific interactions with biological molecules and provides versatility in chemical reactions. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .

Properties

Molecular Formula

C17H14Cl3NO3

Molecular Weight

386.7 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H14Cl3NO3/c1-11-2-6-13(7-3-11)15(23)21-16(17(18,19)20)24-14-8-4-12(10-22)5-9-14/h2-10,16H,1H3,(H,21,23)

InChI Key

KPCANYALCGIKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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